molecular formula C10H15NO4 B060945 Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate CAS No. 163852-55-9

Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate

Cat. No.: B060945
CAS No.: 163852-55-9
M. Wt: 213.23 g/mol
InChI Key: UZMAPDGQRMRLIY-UHFFFAOYSA-N
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Description

Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate is an organic compound with the molecular formula C10H15NO4. It is a derivative of but-2-ynoic acid, featuring a tert-butoxycarbonyl (Boc) protected amino group.

Mechanism of Action

Target of Action

It’s worth noting that this compound is often used in the synthesis of various organic compounds, which suggests its potential role in interacting with a wide range of molecular targets.

Mode of Action

As a chemical compound used in synthesis, its interaction with targets would largely depend on the specific context of the reaction and the other compounds involved .

Biochemical Pathways

Given its use in the synthesis of various organic compounds, it’s likely that it plays a role in a variety of biochemical reactions.

Action Environment

The action, efficacy, and stability of Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds or catalysts . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate typically involves the following steps:

    Starting Materials: The synthesis begins with but-2-ynoic acid and tert-butyl carbamate.

    Formation of Intermediate: The but-2-ynoic acid is first converted to its methyl ester using methanol and an acid catalyst.

    Protection of Amino Group: The amino group is protected by reacting tert-butyl carbamate with the methyl ester of but-2-ynoic acid in the presence of a base such as sodium hydroxide.

    Final Product: The reaction mixture is then purified to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used.

    Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and pH are optimized for maximum yield.

    Purification: The final product is purified using techniques like crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to its corresponding alcohols or amines.

    Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate finds applications in various fields:

    Chemistry: Used as a building block in organic synthesis and for the preparation of more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and peptides.

    Industry: Used in the production of materials with specific properties, such as polymers and resins.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-((tert-butoxycarbonyl)amino)butanoate: Similar structure but lacks the alkyne group.

    Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: Contains a hydroxyl group and a phenyl ring.

    tert-Butoxycarbonyl derivatives of amino acids: Various Boc-protected amino acids used in peptide synthesis

Uniqueness

Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate is unique due to its alkyne group, which provides additional reactivity and versatility in synthetic applications. This makes it a valuable intermediate in the synthesis of complex organic molecules and biologically active compounds.

Properties

IUPAC Name

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-10(2,3)15-9(13)11-7-5-6-8(12)14-4/h7H2,1-4H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMAPDGQRMRLIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC#CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40471730
Record name Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163852-55-9
Record name Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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